

molecular weight and formula of 4-Methyldibenzothiophene

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Compound of Interest

Compound Name: 4-Methyldibenzothiophene

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An In-Depth Technical Guide to 4-Methyldibenzothiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of **4-Methyldibenzothiophene**, with a focus on its role in hydrodesulfurization processes. Detailed methodologies for its analysis and a summary of its quantitative data are presented to support research and development activities in related fields.

Core Concepts: Molecular and Physical Data

4-Methyldibenzothiophene is a sulfur-containing polycyclic aromatic hydrocarbon.^[1] It is a derivative of dibenzothiophene with a methyl group substitution, which increases its resistance to hydrodesulfurization (HDS), a critical process in the refining of fossil fuels.^{[2][3]} Its chemical structure and properties are of significant interest to researchers in environmental science and catalysis.

Table 1: Physicochemical Properties of **4-Methyldibenzothiophene**

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₀ S	[1][4][5][6][7]
Molecular Weight	198.28 g/mol	[3][5][6][7]
CAS Number	7372-88-5	[6]
Melting Point	64-68 °C	[3][8]
Boiling Point	298 °C	[3][8]
Appearance	White Solid	[9]

Experimental Protocols

The analysis and transformation of **4-Methyldibenzothiophene** are central to studies on fuel desulfurization. Below are generalized experimental protocols for its hydrodesulfurization and subsequent analysis.

2.1. Hydrodesulfurization (HDS) of **4-Methyldibenzothiophene**

This protocol describes a typical laboratory-scale HDS experiment to study the catalytic conversion of **4-Methyldibenzothiophene**.

- **Catalyst Preparation:** A common catalyst for HDS is Cobalt-Molybdenum sulfide (Co-MoS₂) supported on a high-surface-area material like alumina (Al₂O₃) or a zeolite. The catalyst is typically prepared by incipient wetness impregnation of the support with solutions of cobalt and molybdenum precursors, followed by drying and calcination. The catalyst is then sulfided in a stream of H₂S/H₂ to form the active sulfide phase.
- **Reaction Setup:** The HDS reaction is carried out in a high-pressure, fixed-bed microreactor. The catalyst is packed into the reactor, which is placed inside a furnace.
- **Procedure:**
 - A solution of **4-Methyldibenzothiophene** in a suitable solvent (e.g., decalin) is prepared at a known concentration.

- The reactor is pressurized with hydrogen to the desired operating pressure.
- The catalyst is heated to the reaction temperature under a flow of hydrogen.
- The liquid feed containing **4-Methyldibenzothiophene** is introduced into the reactor at a specific flow rate using a high-pressure liquid pump.
- The reaction products are cooled, and the liquid and gas phases are separated.
- Liquid samples are collected periodically for analysis.
- Analysis of Products: The liquid products are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the reactants and products. This allows for the determination of the conversion of **4-Methyldibenzothiophene** and the selectivity towards different desulfurized and hydrogenated products.

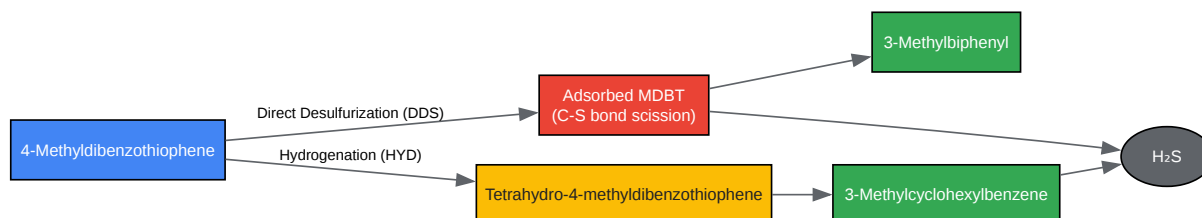
2.2. Analytical Characterization

Standard analytical techniques are employed to characterize **4-Methyldibenzothiophene** and its reaction products.

- Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating and identifying the components of the reaction mixture. A capillary column suitable for aromatic hydrocarbons is used. The mass spectrometer provides fragmentation patterns that allow for the unambiguous identification of the products.^[5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of **4-Methyldibenzothiophene** and its derivatives.^[5]
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups present in the molecule and to monitor changes during the reaction.^[5]

Signaling Pathways and Logical Relationships

The hydrodesulfurization of **4-Methyldibenzothiophene** proceeds through two primary reaction pathways: Direct Desulfurization (DDS) and Hydrogenation (HYD). The prevalence of each pathway is dependent on the catalyst and reaction conditions.



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Caption: Reaction network for the hydrodesulfurization of **4-Methyldibenzothiophene**.

The diagram illustrates the two main pathways for the removal of sulfur from **4-Methyldibenzothiophene**. The DDS pathway involves the direct cleavage of the carbon-sulfur bonds, leading to the formation of 3-methylbiphenyl. The HYD pathway involves the initial hydrogenation of one of the aromatic rings, followed by the cleavage of the C-S bonds to produce 3-methylcyclohexylbenzene. Both pathways result in the formation of hydrogen sulfide (H₂S).

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